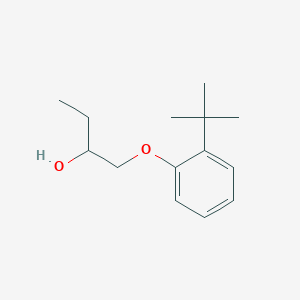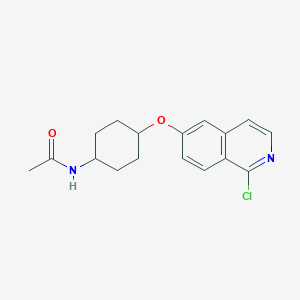
N-(Trans-4-((1-chloroisoquinolin-6-yl)oxy)cyclohexyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(Trans-4-((1-chloroisoquinolin-6-yl)oxy)cyclohexyl)acetamide is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a cyclohexyl ring substituted with an acetamide group and a 1-chloroisoquinolin-6-yloxy moiety, making it a subject of study for its chemical reactivity and biological activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(Trans-4-((1-chloroisoquinolin-6-yl)oxy)cyclohexyl)acetamide typically involves the following steps:
Formation of the 1-chloroisoquinolin-6-yloxy intermediate: This step involves the chlorination of isoquinoline to form 1-chloroisoquinoline, followed by its reaction with an appropriate hydroxylating agent to introduce the oxy group.
Cyclohexylation: The intermediate is then reacted with cyclohexanol under suitable conditions to form the cyclohexyl derivative.
Acetylation: Finally, the cyclohexyl derivative is acetylated using acetic anhydride or acetyl chloride in the presence of a base to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
N-(Trans-4-((1-chloroisoquinolin-6-yl)oxy)cyclohexyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group in the isoquinoline ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted isoquinoline derivatives.
科学的研究の応用
N-(Trans-4-((1-chloroisoquinolin-6-yl)oxy)cyclohexyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of N-(Trans-4-((1-chloroisoquinolin-6-yl)oxy)cyclohexyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
N-(Trans-4-((1-chloroisoquinolin-6-yl)oxy)cyclohexyl)acetamide: A closely related compound with similar structural features.
Other isoquinoline derivatives: Compounds with the isoquinoline core structure but different substituents.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
特性
CAS番号 |
923021-63-0 |
|---|---|
分子式 |
C17H19ClN2O2 |
分子量 |
318.8 g/mol |
IUPAC名 |
N-[4-(1-chloroisoquinolin-6-yl)oxycyclohexyl]acetamide |
InChI |
InChI=1S/C17H19ClN2O2/c1-11(21)20-13-2-4-14(5-3-13)22-15-6-7-16-12(10-15)8-9-19-17(16)18/h6-10,13-14H,2-5H2,1H3,(H,20,21) |
InChIキー |
GAQBURIHZVYOQE-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NC1CCC(CC1)OC2=CC3=C(C=C2)C(=NC=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


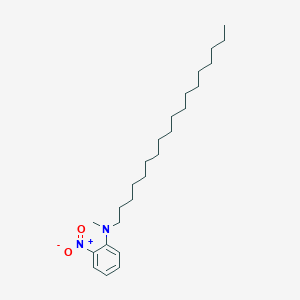
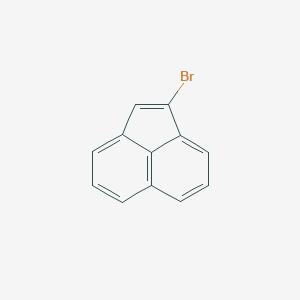
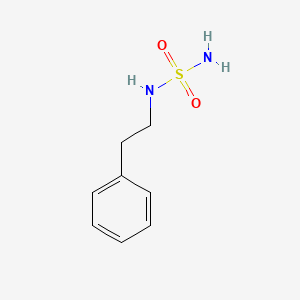
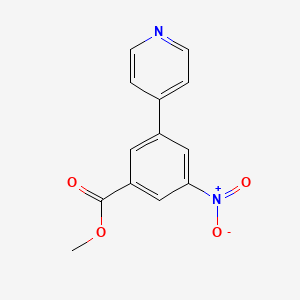
![2-Amino-5-chloro-N-[3-(1H-imidazol-1-yl)propyl]benzamide](/img/structure/B8710070.png)
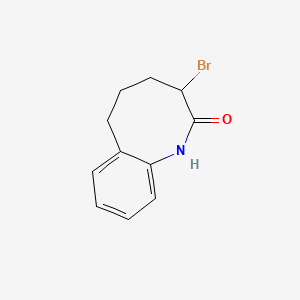
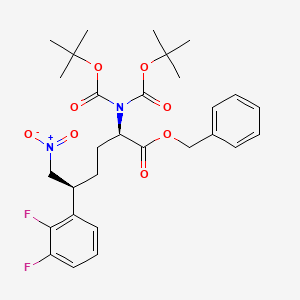
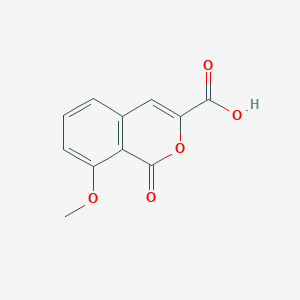
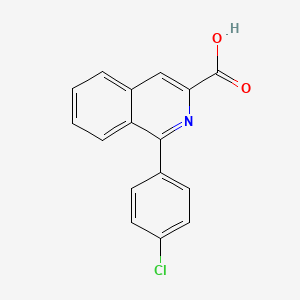
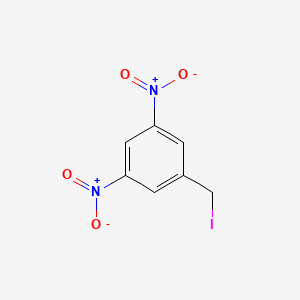
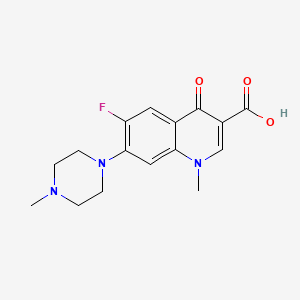
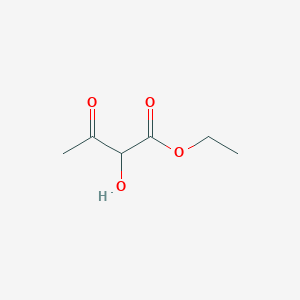
![7-Thiaspiro[3.5]non-2-en-1-one, 3-ethoxy-, 7,7-dioxide](/img/structure/B8710130.png)
